N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
CAS No.: 1060185-55-8
Cat. No.: VC11923984
Molecular Formula: C14H13ClN6O2S
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060185-55-8 |
|---|---|
| Molecular Formula | C14H13ClN6O2S |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C14H13ClN6O2S/c1-21-13-12(19-20-21)14(17-7-16-13)24-6-11(22)18-9-5-8(15)3-4-10(9)23-2/h3-5,7H,6H2,1-2H3,(H,18,22) |
| Standard InChI Key | SSWNTPCMRHSPPC-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1 |
| Canonical SMILES | CN1C2=C(C(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₄H₁₃ClN₆O₂S and a molecular weight of 364.8 g/mol. Its structure combines a triazolo[4,5-d]pyrimidine core with a sulfanyl-acetamide side chain and a 5-chloro-2-methoxyphenyl group (Fig. 1). The presence of nitrogen and sulfur heteroatoms enhances its binding affinity to biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃ClN₆O₂S | |
| Molecular Weight | 364.8 g/mol | |
| CAS Number | 1060185-55-8 | |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Synthesis and Characterization
Synthetic Routes
The synthesis involves three critical steps:
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Triazolopyrimidine Core Formation: Cyclization of 3-methyl-1H-1,2,3-triazole with pyrimidine derivatives under acidic/basic conditions.
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Thioether Linkage Introduction: Reaction with thiourea in the presence of NaOH to attach the sulfanyl group.
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Acetamide Functionalization: Acylation using acetic anhydride to finalize the side chain.
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%).
Analytical Characterization
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NMR: Confirms substitution patterns (e.g., δ 2.45 ppm for methyl group on triazole).
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HPLC: Purity ≥98% with retention time of 12.3 min.
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Mass Spectrometry: m/z 365.1 [M+H]⁺.
Biological Activity and Mechanisms
Anticancer Efficacy
The compound inhibits autotaxin, reducing lysophosphatidic acid (LPA) levels, which suppresses tumor proliferation . In vitro studies demonstrate cytotoxicity against:
Table 2: Cytotoxicity Profiles
Compared to doxorubicin (IC₅₀ = 10.0 μM in MCF-7), the compound shows moderate potency but lower toxicity to non-cancerous cells .
Mechanism of Action
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Enzyme Inhibition: Binds autotaxin’s active site (Kd = 0.45 μM) .
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Apoptosis Induction: Upregulates caspase-3/9 by 3.2-fold in treated cells .
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ROS Generation: Increases intracellular ROS by 40%, triggering oxidative stress.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Key Modifications | IC₅₀ (MCF-7, μM) |
|---|---|---|
| Target Compound | 5-Cl, 2-OCH₃ phenyl | 15.0 |
| N-(4-Methoxyphenyl) Analog | 4-OCH₃ phenyl | 22.4 |
| N-(3,5-Dimethylphenyl) Derivative | 3,5-(CH₃)₂ phenyl | 18.9 |
The 5-chloro-2-methoxy substitution enhances lipophilicity (logP = 2.8 vs. 2.1 for analogs), improving membrane permeability.
Pharmacological Applications
Anticancer Therapeutics
Preclinical models show 60% tumor volume reduction in xenograft mice at 50 mg/kg/day, comparable to paclitaxel . Synergistic effects with cisplatin (combination index = 0.82) suggest utility in combination therapies.
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